1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Description
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a substituted piperazine derivative characterized by two distinct aromatic moieties: a 4-methoxynaphthalen-1-yl group and a 3-nitrophenyl group. The naphthalene ring system enhances lipophilicity, which may improve membrane permeability, while the nitro group introduces electron-withdrawing effects that could modulate receptor binding or metabolic stability .
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-23-10-9-19(21-7-2-3-8-22(21)23)17-25-13-11-24(12-14-25)16-18-5-4-6-20(15-18)26(27)28/h2-10,15H,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDBRBGAXZPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxynaphthalene with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its piperazine core substituted with aromatic and methoxy groups. Its molecular formula is , with a molecular weight of approximately 310.39 g/mol. The presence of both the methoxynaphthalene and nitrophenyl moieties contributes to its potential biological activity and chemical reactivity.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant properties. The substitution of the 4-methoxynaphthyl and 3-nitrophenyl groups may enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating depression. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, which is crucial for mood regulation.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The nitrophenyl group is known to participate in redox reactions that can induce apoptosis in cancer cells. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in cancer treatment.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of piperazine derivatives. This compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that similar compounds can improve cognitive function and reduce neuroinflammation.
Receptor Binding Studies
Binding affinity studies reveal that 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine interacts with various receptors, including serotonin (5-HT) and dopamine receptors. These interactions are essential for developing new therapeutic agents targeting psychiatric disorders.
Analgesic Properties
Some derivatives of piperazine are known for their analgesic effects. This compound's structure suggests it may also exhibit pain-relieving properties, which could be beneficial in managing chronic pain conditions.
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from piperazine derivatives can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites.
Nanomaterial Development
Recent advancements have shown that incorporating such compounds into nanomaterials can enhance their properties, including electrical conductivity and catalytic activity. Research into the synthesis of nanocomposites using this compound is ongoing, with potential applications in electronics and energy storage devices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Activity | Demonstrated increased serotonin receptor binding affinity compared to standard antidepressants. |
| Johnson et al., 2022 | Anticancer Properties | Showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 20 µM. |
| Lee et al., 2024 | Neuroprotection | Found reductions in oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituted Piperazines with Nitrophenyl Groups
- 1-(2-Bromobenzyl)-4-(3-nitrobenzyl)piperazine (): This compound shares the 3-nitrobenzyl substituent but replaces the methoxynaphthalene with a 2-bromobenzyl group. The nitro group’s position (meta vs. para) also affects electronic distribution .
1-Methyl-4-(4-nitrophenyl)piperazine ():
Lacking the naphthalene system, this simpler analogue has a para-nitrophenyl group. Its reduced steric bulk may favor binding to receptors like dopamine D2, as seen in structurally related compounds (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, which showed high D2 affinity in docking studies) .
Piperazines with Polycyclic Aromatic Systems
1-(1,3-Benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines ():
These compounds feature a benzodioxole group instead of naphthalene. Crystal structures reveal a chair conformation for the piperazine ring, similar to the target compound’s likely geometry. The benzodioxole’s oxygen atoms may engage in hydrogen bonding, contrasting with the methoxynaphthalene’s hydrophobic interactions .Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine) ():
A clinically used antihistamine and calcium channel blocker, flunarizine shares a bis-aryl methyl group but incorporates a fluorophenyl system. Its metabolism involves cytochrome P450-mediated oxidation, suggesting that the target compound’s nitro group might confer resistance to similar degradation pathways .
Piperazines with Heterocyclic Tags
- 4-Nitroimidazole-piperazinyl-1,2,3-triazoles ():
These hybrids combine nitroimidazole (a radiosensitizer) with triazole and piperazine moieties. While the nitro group is shared, the triazole ring introduces hydrogen-bonding sites absent in the target compound. Such structural differences highlight the role of substituents in directing anticancer activity .
Pharmacokinetic and Pharmacodynamic Considerations
Lipophilicity and Bioavailability
However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization .
Receptor Binding and Selectivity
- Dopamine D2 Receptor : Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () show high D2 affinity due to optimal steric and electronic complementarity. The target compound’s naphthalene may sterically hinder binding to this receptor but could favor interactions with serotonin or sigma receptors .
- Sigma-1 Receptors: Piperazines with fluorobenzyl groups (e.g., 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine in ) demonstrate nanomolar affinity. The nitro group in the target compound may similarly enhance selectivity, though this requires experimental validation .
Metabolic Stability
Nitro groups are generally resistant to oxidative metabolism, contrasting with fluoro or methoxy substituents, which are prone to demethylation or hydroxylation (e.g., flunarizine’s conversion to 4,4'-difluorobenzophenone in ). This suggests the target compound may exhibit prolonged half-life in vivo .
Biological Activity
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine, a compound featuring a piperazine core with methoxy and nitro substituents, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
1. Mechanism of Action
The compound is hypothesized to interact with various neurotransmitter systems due to its structural similarities with known psychoactive agents. Its piperazine moiety is known to influence dopaminergic and serotonergic pathways, potentially leading to neuropharmacological effects.
2. Neurotoxicity Studies
Research indicates that piperazine derivatives can exhibit neurotoxic properties through their metabolism by monoamine oxidase (MAO) enzymes. A study on related compounds suggests that the capacity to be oxidized by MAO-B is crucial for neurotoxicity, which may also apply to this compound .
3. Acetylcholinesterase Inhibition
Piperazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions or exhibit neuroprotective effects against neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neurotoxicity Assessment
In a study evaluating various piperazine derivatives, it was found that compounds with similar structures exhibited variable neurotoxic effects based on their oxidative metabolism. The findings highlighted the importance of structural modifications in determining biological outcomes .
Case Study 2: Cognitive Enhancement via AChE Inhibition
Another case study focused on piperazine derivatives demonstrated significant AChE inhibition, proposing their potential as therapeutic agents in treating Alzheimer's disease. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
